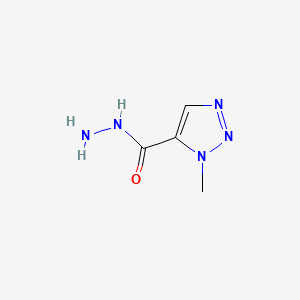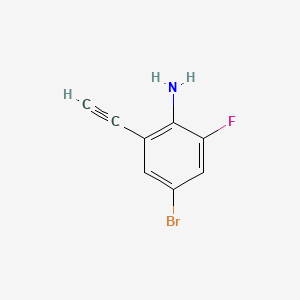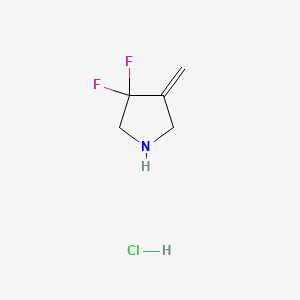![molecular formula C15H18O3 B6610584 benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate CAS No. 2866323-29-5](/img/structure/B6610584.png)
benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bioactive compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its rigidity and the potential for various functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a mercury lamp and specific glassware to ensure the proper formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere, which can mimic the properties of other biologically active compounds.
Medicine: Explored for its potential use in drug design, particularly for its ability to improve the pharmacokinetics and metabolic stability of drug candidates.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo[2.1.1]hexane framework allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate include:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene.
Bicyclo[4.1.1]octane: Explored for its potential in drug design and material science
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the potential for various functionalizations. This makes it a versatile building block for the development of new bioactive compounds and materials .
Properties
IUPAC Name |
benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJLNAAOIKPWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)



![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
amine hydrochloride](/img/structure/B6610553.png)
![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![6-tert-butyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6610569.png)

![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)
